molecular formula C16H25N3O4S B6959089 N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide

N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide

Cat. No.: B6959089
M. Wt: 355.5 g/mol
InChI Key: DJGDNQODKFCOED-UHFFFAOYSA-N
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Description

N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide is a complex organic compound with a unique structure that combines a sulfonamide group, a phenyl ring, and a morpholine ring

Properties

IUPAC Name

N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-13(17-16(20)12-19-8-10-23-11-9-19)14-4-6-15(7-5-14)24(21,22)18(2)3/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGDNQODKFCOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(dimethylsulfamoyl)phenylacetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The phenyl ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylsulfamoyl)phenyl]acetamide
  • N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]acetamide
  • N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-piperidin-4-ylacetamide

Uniqueness

N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-2-morpholin-4-ylacetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets.

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